molecular formula C13H13BrN2O2 B2694090 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole CAS No. 937602-06-7

4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole

Cat. No. B2694090
CAS RN: 937602-06-7
M. Wt: 309.163
InChI Key: QHZFXKDNBZDPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative, which is known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole is not fully understood. However, it is thought to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, as well as bacterial and fungal cells.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole has various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacterial and fungal cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole in lab experiments is its potential as an anticancer, antibacterial, and antifungal agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the study of 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole. One direction is to investigate its potential as a therapeutic agent for cancer, bacterial, and fungal infections. Additionally, further studies are needed to elucidate its mechanism of action and optimize its use in lab experiments. Finally, more research is needed to explore the potential side effects of this compound and its safety for use in humans.
Conclusion
In conclusion, 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole is a promising compound with various scientific research applications. Its potential as an anticancer, antibacterial, and antifungal agent makes it an attractive candidate for further study. However, its mechanism of action is not fully understood, which presents a challenge for optimizing its use in lab experiments. Further research is needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action.

Synthesis Methods

The synthesis of 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole involves the reaction of 4-nitrobenzaldehyde with 3,5-dimethyl-2-bromopyrrole in the presence of a base. The reaction yields the desired compound, which can be purified using column chromatography.

Scientific Research Applications

The compound 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole has various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential as an antibacterial and antifungal agent.

properties

IUPAC Name

4-bromo-3,5-dimethyl-2-[(4-nitrophenyl)methyl]-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-8-12(15-9(2)13(8)14)7-10-3-5-11(6-4-10)16(17)18/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZFXKDNBZDPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC1CC2=CC=C(C=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.